C16H17ClF3N3O3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester typically involves multiple steps. The starting materials include 2-chloro-3-pyridinecarboxylic acid and 3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazole . The reaction conditions often require the use of ethyl chloroformate as an esterifying agent, along with a base such as triethylamine to neutralize the reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like or .
Reduction: Reduction reactions often involve reagents such as or .
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide .
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, typically at room temperature or slightly elevated temperatures. Solvents such as dimethyl sulfoxide (DMSO) , acetonitrile , and methanol are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction can produce alcohols or amines .
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a in .
Medicine: Explored for its potential therapeutic properties, including and activities.
Industry: Utilized in the development of advanced materials and catalysts .
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors , thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-pyridinecarboxylic acid
- 3-(3,3,3-Trifluoro-2,2-dimethylpropoxy)-1H-pyrazole
- Ethyl 2-chloro-3-pyridinecarboxylate
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 2-chloro-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-, ethyl ester lies in its trifluoromethyl group , which imparts distinct chemical and physical properties . This makes it particularly valuable in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C16H17ClF3N3O3 |
---|---|
Molecular Weight |
391.77 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H17ClF3N3O3/c1-14(2,3)11(24)21-15(16(18,19)20)12(25)23(13(26)22-15)8-9-6-4-5-7-10(9)17/h4-7H,8H2,1-3H3,(H,21,24)(H,22,26) |
InChI Key |
YLTFJBUVTIMZMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl)C(F)(F)F |
Origin of Product |
United States |
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